Monensin benzyl ester
Description
Properties
IUPAC Name |
benzyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68O11/c1-10-41(38-26(3)21-33(50-38)35-25(2)20-27(4)43(47,24-44)53-35)17-16-34(51-41)40(8)18-19-42(54-40)22-32(45)28(5)37(52-42)29(6)36(48-9)30(7)39(46)49-23-31-14-12-11-13-15-31/h11-15,25-30,32-38,44-45,47H,10,16-24H2,1-9H3/t25-,26-,27+,28+,29-,30-,32-,33+,34+,35-,36+,37-,38+,40-,41-,42+,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAJAZLXRQBPGT-MHQIPXBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)OCC4=CC=CC=C4)OC)C)O)C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)OCC4=CC=CC=C4)OC)C)O)C)[C@H]5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Esterification Strategy
Key steps in the preparation include:
- Reduction of lactonic acid intermediates to primary alcohols.
- Protection of hydroxyl groups to prevent undesired reactions.
- Esterification of the carboxyl group with benzyl chloromethyl ether in the presence of a base such as diisopropylethylamine (i-Pr₂NEt).
- Saponification and acidification steps to convert intermediates to the desired ester.
- Methylation using diazomethane (CH₂N₂) for conversion to methyl esters where applicable.
A representative example from synthetic studies shows the conversion of a lactonic acid intermediate to the benzyl ester:
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Sodium borohydride in wet ether | Reduction to primary alcohol | - |
| 2 | Benzyl chloromethyl ether, i-Pr₂NEt | Protection and benzyl ester formation | 78 |
| 3 | LiOH-H₂O-THF, then acidification | Saponification and acidification | - |
| 4 | Diazomethane (CH₂N₂) | Methylation of acid to ester | - |
| 5 | Triethylsilyl perchlorate (TESClO₄) in CH₃CN | Protection of secondary alcohol | - |
| 6 | Hydrogenolysis (Pd/C, H₂) | Removal of protecting groups | 86 |
This sequence yields the benzyl ester derivative as a protected intermediate, which can be further manipulated or deprotected as needed.
Synthetic Approaches and Fragment Coupling
The complexity of monensin’s stereochemistry necessitates convergent synthetic strategies. The molecule is retrosynthetically divided into fragments containing vicinal asymmetric centers, which are synthesized separately and then coupled.
- Starting materials include optically active compounds such as (-)-malic acid and (+)-β-hydroxyisobutyric acid.
- Chelation-controlled nucleophilic addition reactions, especially with Grignard reagents, are employed to achieve high stereoselectivity (up to 150:1).
- Key intermediates such as tetracyclic dilactones and ortho lactones are prepared and chemically modified to introduce benzyl ester functionality.
- Selective protection/deprotection steps using triethylsilyl groups and benzyl groups facilitate the synthesis.
The synthetic route involves degradation and reconstruction of monensin fragments, with critical steps including:
- Conversion of tetracyclic dilactones into monoortho lactones via reaction with ethylene glycol and p-toluenesulfonic acid.
- Formation of methyl ketones and subsequent methylenation.
- Cyclization and deprotection steps to yield benzyl ester intermediates suitable for further coupling.
Summary Table of Preparation Methods
Research Findings and Considerations
- The biosynthetic route provides a reliable source of monensin, which can be chemically modified to the benzyl ester.
- Chemical synthesis allows for precise stereochemical control and modification of functional groups.
- Protection and deprotection steps are crucial to prevent side reactions and to achieve selective esterification.
- Chelation-controlled nucleophilic addition is a powerful method to control stereochemistry in the synthesis of monensin fragments.
- The benzyl ester preparation is often integrated into a broader synthetic scheme aiming at total synthesis or derivatization of monensin.
Chemical Reactions Analysis
Types of Reactions
Monensin benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield monensin and benzyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzaldehyde or benzoic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide in aqueous solution.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium methoxide or sodium ethoxide are used in nucleophilic substitution reactions.
Major Products
Hydrolysis: Monensin and benzyl alcohol.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Veterinary Medicine
Monensin benzyl ester is primarily utilized as a coccidiostat and growth promoter in livestock. Its efficacy in controlling coccidiosis—a parasitic disease caused by protozoa—has been well-documented.
- Mechanism of Action : Monensin operates by disrupting ionic balance within the protozoan parasites, effectively inhibiting their growth and reproduction. This action is crucial in preventing the inflammation and diarrhea associated with coccidiosis in poultry and other livestock .
- Commercial Use : It is one of the few ionophore antibiotics approved by the FDA for use in animal feed. Its incorporation into feed has been shown to improve feed efficiency and weight gain in poultry, thus enhancing production rates in commercial farming .
Anticancer Activity
Recent studies have highlighted the potential of monensin and its analogs, including this compound, in cancer therapy.
- In Vitro Studies : Research indicates that monensin exhibits cytotoxic effects against various cancer cell lines, including glioblastoma, melanoma, and prostate cancer cells. For instance, it has been shown to enhance the cytotoxicity of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) in glioma cells .
- Mechanism of Action : The anticancer properties are attributed to monensin's ability to induce apoptosis and inhibit angiogenesis within tumors. It targets tumor-associated endothelial cells, leading to reduced vascularization and growth inhibition of glioblastoma .
Case Study: Glioblastoma Treatment
A study investigated the effects of this compound on glioblastoma organoids. The results demonstrated significant inhibition of tumor growth and angiogenesis when treated with this compound, suggesting its potential as a repurposed drug for treating aggressive brain tumors .
Ion Transport Studies
This compound has been extensively studied for its ionophoric properties, particularly its ability to transport sodium ions across lipid membranes.
- Ion Selectivity : The compound selectively complexes with sodium ions, facilitating their transport through biological membranes. This property is crucial for understanding ion transport mechanisms in cellular physiology .
- Research Applications : Various derivatives of monensin have been synthesized to explore their ion transport activities. These studies contribute to the development of new pharmacological agents that can modulate ion transport in pathological conditions such as hypertension and heart disease .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Results |
|---|---|---|
| Veterinary Medicine | Used as a coccidiostat and growth promoter | Improves feed efficiency; effective against coccidia |
| Anticancer Activity | Exhibits cytotoxic effects on cancer cells | Induces apoptosis; inhibits glioblastoma growth |
| Ion Transport Studies | Facilitates sodium ion transport across membranes | Selective ion complexation; potential therapeutic uses |
Mechanism of Action
Monensin benzyl ester functions as an ionophore, facilitating the transport of monovalent cations such as sodium and potassium across lipid membranes . This transport disrupts ionic gradients, leading to alterations in cellular physiology. The compound’s mechanism of action involves binding to the cations and forming a complex that can traverse the hydrophobic lipid bilayer of cell membranes .
Comparison with Similar Compounds
Comparison with Similar Monensin Derivatives
Structural Modifications and Ion Selectivity
Monensin derivatives are typically synthesized by esterifying or etherifying the O(IV) hydroxyl group. Key derivatives include:
Key Insight: The benzyl ester’s bulky aromatic group enhances interactions with larger divalent cations (e.g., Mg²⁺, Ca²⁺), unlike smaller esters (e.g., methyl) that favor monovalent ions .
Antimicrobial Activity
- This compound: Limited direct antimicrobial data, but its Mg²⁺/Ca²⁺ complexation may disrupt bacterial ion homeostasis.
- Ethylene glycol ester : Shows improved activity against Bacillus cereus and Plasmodium falciparum due to K⁺ transport selectivity .
- Methyl ester : Retains antibacterial properties but with reduced potency compared to native Monensin A .
Cytotoxicity
- Monensin acid : CC₅₀ (cytotoxic concentration) ranges from 1–20 µg/mL, depending on cell type .
- Monensin esters : Higher molecular weight reduces molar efficacy. For example, benzyl ester (MW ~1,000 g/mol) requires higher concentrations than Monensin acid (MW ~670 g/mol) to achieve similar effects .
Cross-Reactivity in Immunoassays
This compound exhibits <1% cross-reactivity with anti-nicarbazin monoclonal antibodies in ELISA, confirming its structural distinction from nicarbazin and other anticoccidial drugs (e.g., salinomycin, diclazuril) . This specificity makes it suitable for residue detection in agricultural and food safety applications.
Spectroscopic and Analytical Differences
- FTIR/NMR : Benzyl ester derivatives show characteristic peaks for aromatic C-H stretching (~3,000 cm⁻¹) and ester carbonyl groups (~1,740 cm⁻¹), absent in methyl or glycol esters .
- Mass Spectrometry : ESI-MS reveals distinct fragmentation patterns for benzyl ester complexes with Mg²⁺ (m/z 1,200–1,300) compared to Na⁺-bound methyl ester (m/z 900–1,000) .
Q & A
Basic Questions
Q. What are the established methods for synthesizing and characterizing Monensin benzyl ester?
- Methodological Answer : this compound is typically synthesized via esterification of Monensin A with benzyl alcohol. A critical step involves hydrogenolysis of protecting groups (e.g., benzyl or triethylsilyl groups) under acidic or catalytic conditions to yield the final product . Characterization relies on spectroscopic techniques:
- FT-IR : To confirm ester bond formation and metal complexation .
- Mass spectrometry (ESI-MS) : For molecular weight verification and detection of metal complexes (e.g., Na⁺, K⁺) .
- Elemental analysis : To confirm purity and stoichiometry .
- Reporting Standards : Follow guidelines for experimental reproducibility, including detailed synthetic protocols and spectral data in supplementary materials .
Q. What is the role of this compound in ion transport studies?
- Methodological Answer : this compound acts as an ionophore, selectively binding monovalent cations (e.g., Na⁺, K⁺). Researchers use bulk liquid membrane techniques to study ion transport efficiency:
- Experimental Design : Compare cation flux rates using UV-Vis spectroscopy or potentiometric titration .
- Control Experiments : Include native Monensin A to benchmark selectivity changes induced by benzyl esterification .
Advanced Research Questions
Q. How can researchers resolve contradictions in metal-cation complex stability data for this compound?
- Methodological Answer : Discrepancies in stability constants (e.g., Mg²⁺ vs. Na⁺ complexes) arise from solvent polarity or measurement techniques. To address this:
- Cross-validate methods : Combine ESI-MS (gas-phase stability) with PM5 computational modeling (solution-phase interactions) .
- Solvent standardization : Use consistent solvent systems (e.g., methanol/water mixtures) to minimize dielectric effects .
Q. What advanced spectroscopic techniques differentiate this compound’s conformational isomers?
- Methodological Answer : Isomers arise from spiroketal ring dynamics. Use:
- NMR relaxation studies : To probe rotational barriers of the benzyl group .
- X-ray crystallography : For solid-state structure elucidation (e.g., aqualithium complexes ).
- Circular dichroism (CD) : To correlate solution-phase conformations with biological activity .
Q. How can computational methods enhance the interpretation of experimental data for this compound?
- Methodological Answer : Semiempirical PM5 or DFT calculations model cation-binding energetics and optimize molecular geometries. Key steps:
- Parameterization : Calibrate models using experimental FT-IR and ESI-MS data .
- Free-energy simulations : Predict selectivity trends for non-studied cations (e.g., Li⁺) .
Data Contradiction & Optimization
Q. How should researchers address discrepancies in reported antimicrobial activity of this compound?
- Methodological Answer : Variations in bioactivity may stem from purity or assay conditions. Mitigate by:
- Purity validation : HPLC with UV/RI detection (≥97% purity threshold) .
- Standardized MIC assays : Use CLSI guidelines with consistent bacterial strains and growth media .
Q. What strategies optimize experimental conditions for studying solvent effects on this compound’s ionophoric properties?
- Methodological Answer :
- Solvent screening : Test polarity gradients (e.g., chloroform to DMSO) using conductometric titration .
- Temperature modulation : Adjust selectivity coefficients in ion-selective electrodes via Arrhenius analysis .
Reproducibility & Reporting
Q. What are best practices for ensuring reproducibility in this compound synthesis?
- Methodological Answer :
- Detailed Protocols : Include step-by-step reaction conditions (e.g., catalyst loading, temperature) .
- Supplementary Data : Provide NMR spectra (¹H, ¹³C), HR-MS, and chromatograms in accessible formats .
Q. How can researchers isolate and characterize minor isomers or byproducts in this compound preparations?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
